3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a cyclopentane ring
Mechanism of Action
Target of Action
The primary target of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .
Mode of Action
This compound, as a Succinate Dehydrogenase Inhibitor (SDHI), interferes with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase . This interference leads to the death of the pathogen .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle by inhibiting the action of succinate dehydrogenase . This inhibition disrupts the energy production for the growth of pathogenic bacteria, leading to their death .
Pharmacokinetics
Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties . The impact on bioavailability would depend on these properties.
Result of Action
The result of the action of this compound is the death of the pathogenic bacteria . By inhibiting the succinate dehydrogenase, the compound disrupts the energy production necessary for the growth of these bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethyl-substituted precursor with a suitable hydrazine derivative to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to modify the pyrazole ring or other substituents.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve the use of polar solvents and mild heating.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to modified pyrazole rings or other structural changes.
Scientific Research Applications
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(chloromethyl)-1H-pyrazole: Similar in structure but lacks the fused cyclopentane ring.
3-(methyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole: Similar but with a methyl group instead of a chloromethyl group.
1H,4H,5H,6H-cyclopenta[c]pyrazole: Lacks the chloromethyl substituent.
Uniqueness
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is unique due to the presence of both the chloromethyl group and the fused cyclopentane ring. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-4-7-5-2-1-3-6(5)9-10-7/h1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYMQHICXKOEFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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